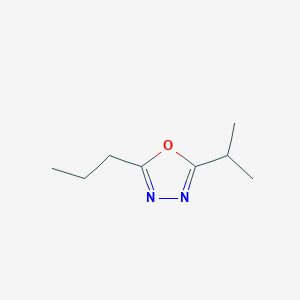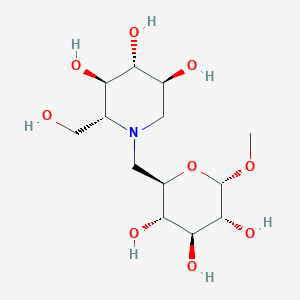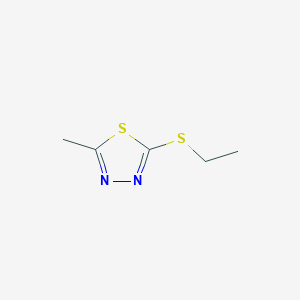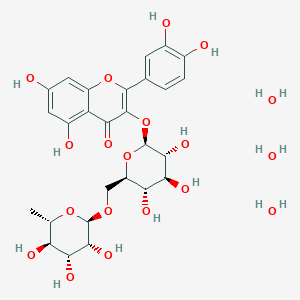
S-Pyridin-2-yl 3-methylbutanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pyridin-2-yl 3-methylbutanethioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thioester derivative of pyridine and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of S-Pyridin-2-yl 3-methylbutanethioate is not well understood. However, it is believed to act as a nucleophile in various reactions, particularly in the synthesis of thioesters. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been shown to form metal complexes, which may have unique properties and potential applications.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of S-Pyridin-2-yl 3-methylbutanethioate. However, it has been shown to be relatively non-toxic and is not considered to be a significant health hazard. It is important to note that S-Pyridin-2-yl 3-methylbutanethioate should be handled with care, as it has a strong odor and can cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-Pyridin-2-yl 3-methylbutanethioate is its versatility. It can be used as a reagent in various organic synthesis reactions and as a ligand in the synthesis of metal complexes. Additionally, it is relatively easy to synthesize and is not considered to be a significant health hazard.
One of the limitations of S-Pyridin-2-yl 3-methylbutanethioate is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, there is limited information available on its mechanism of action and potential side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on S-Pyridin-2-yl 3-methylbutanethioate. One area of interest is the synthesis of new metal complexes using S-Pyridin-2-yl 3-methylbutanethioate as a ligand. These complexes may have unique properties and potential applications in catalysis and material science.
Another area of interest is the development of new synthetic methods using S-Pyridin-2-yl 3-methylbutanethioate as a reagent. This may involve the use of alternative reaction conditions or the development of new reactions that can be catalyzed by S-Pyridin-2-yl 3-methylbutanethioate.
Finally, further research is needed to better understand the mechanism of action and potential side effects of S-Pyridin-2-yl 3-methylbutanethioate. This will be critical for the safe and effective use of this compound in scientific research.
Synthesemethoden
The synthesis of S-Pyridin-2-yl 3-methylbutanethioate involves the reaction between 3-methylbutanethiol and pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields S-Pyridin-2-yl 3-methylbutanethioate as a yellowish liquid with a strong odor.
Wissenschaftliche Forschungsanwendungen
S-Pyridin-2-yl 3-methylbutanethioate has been widely used in scientific research, especially in the field of organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, including peptides, esters, and amides. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
S-pyridin-2-yl 3-methylbutanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(2)7-10(12)13-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCAXARDGCBUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)SC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452561 |
Source


|
| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Pyridin-2-yl 3-methylbutanethioate | |
CAS RN |
139007-44-6 |
Source


|
| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)


